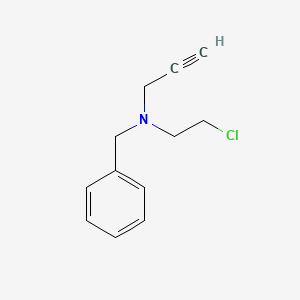N-benzyl-N-(2-chloroethyl)prop-2-yn-1-amine
CAS No.: 946-58-7
Cat. No.: VC4320133
Molecular Formula: C12H14ClN
Molecular Weight: 207.7
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 946-58-7 |
|---|---|
| Molecular Formula | C12H14ClN |
| Molecular Weight | 207.7 |
| IUPAC Name | N-benzyl-N-(2-chloroethyl)prop-2-yn-1-amine |
| Standard InChI | InChI=1S/C12H14ClN/c1-2-9-14(10-8-13)11-12-6-4-3-5-7-12/h1,3-7H,8-11H2 |
| Standard InChI Key | VVEFJVWXYKGKIS-UHFFFAOYSA-N |
| SMILES | C#CCN(CCCl)CC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-Benzyl-N-(2-chloroethyl)prop-2-yn-1-amine features a tertiary amine core bonded to three distinct groups:
-
Benzyl group: A phenylmethyl substituent (C₆H₅CH₂) contributing aromaticity and lipophilicity.
-
Chloroethyl chain: A two-carbon chain terminating in a chlorine atom (Cl), enhancing electrophilicity and reactivity in substitution reactions.
-
Propyne moiety: An alkyne group (C≡C) enabling participation in click chemistry and cycloaddition reactions .
The compound’s IUPAC name, N-benzyl-N-(2-chloroethyl)prop-2-yn-1-amine, reflects this arrangement. Its SMILES notation (C#CCN(CCCl)CC1=CC=CC=C1) and InChIKey (VVEFJVWXYKGKIS-UHFFFAOYSA-N) provide unambiguous structural identifiers.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄ClN | |
| Molecular Weight | 207.7 g/mol | |
| CAS Registry | 946-58-7 | |
| PubChem CID | 4650463 | |
| Solubility | Not available |
The absence of solubility data underscores the need for further experimental characterization. The chloroethyl and propyne groups likely confer moderate polarity, suggesting solubility in organic solvents such as dichloromethane or dimethyl sulfoxide .
Synthesis and Reaction Pathways
Conventional Synthesis Methods
The compound is typically synthesized via alkylation reactions involving N-benzylamine derivatives and chloroethyl precursors. A representative protocol involves:
-
Alkylation of N-benzylprop-2-yn-1-amine: Reacting N-benzylprop-2-yn-1-amine with 1-chloro-2-iodoethane in the presence of a base (e.g., K₂CO₃) and a palladium catalyst.
-
Purification: Flash column chromatography using hexane/ethyl acetate (9:1) achieves >95% purity .
Alternative routes employ copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the propyne group for constructing triazole-linked derivatives .
Reaction Mechanisms
-
Nucleophilic Substitution: The chloroethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), enabling functionalization at the chlorine site.
-
Alkyne Reactivity: The propyne moiety participates in [2+2] cycloadditions or Sonogashira couplings, expanding structural diversity .
Applications in Medicinal Chemistry
Lead Compound Optimization
Modifications to the propyne and chloroethyl groups have yielded derivatives with improved pharmacokinetic profiles:
-
Phenoxypropan-2-amine analogs: Introducing a phenoxy group (as in CID 45114167) enhances metabolic stability .
-
Methyl-substituted derivatives: Adding methyl groups to the alkyne terminus (e.g., N-benzyl-2-methylbut-3-yn-2-amine) reduces cytotoxicity .
Drug Delivery Systems
The chloroethyl moiety’s electrophilicity enables conjugation to polymeric carriers (e.g., PEGylated nanoparticles), facilitating targeted delivery to neural tissues.
Future Directions and Challenges
Pharmacokinetic Studies
Current gaps include understanding the compound’s absorption-distribution-metabolism-excretion (ADME) profile. Isotope-labeled analogs (e.g., ¹⁴C-tagged) could elucidate metabolic pathways and identify active metabolites .
Targeted Synthesis
Advances in flow chemistry may enable continuous production of high-purity batches, addressing scalability challenges in industrial synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume